Product packaging for Azido-PEG4-hydrazide-Boc(Cat. No.:CAS No. 1919045-01-4)

Azido-PEG4-hydrazide-Boc

Cat. No.: B605860
CAS No.: 1919045-01-4
M. Wt: 405.45 g/mol
InChI Key: KJOOCVUXCXHMMG-UHFFFAOYSA-N
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Description

Contextualization within Bifunctional Linker Chemistry

Bifunctional linkers are molecules that possess two reactive functional groups, enabling the covalent linkage of two different molecules. researchgate.netrsc.org This "two-headed" approach is fundamental to many advanced strategies in chemical biology and drug discovery. researchgate.net These linkers are the linchpin in the construction of complex molecules where the spatial orientation and connection between two components are critical for function. nih.gov

A prime example of their application is in the development of Proteolysis Targeting Chimeras (PROTACs). nih.govmedchemexpress.com PROTACs are heterobifunctional molecules that typically consist of a ligand for a target protein of interest and another ligand for an E3 ubiquitin ligase, joined by a chemical linker. medchemexpress.comresearchgate.net By bringing the target protein into proximity with the E3 ligase, PROTACs hijack the cell's natural protein degradation machinery to selectively eliminate the target protein. medchemexpress.com The linker's length, rigidity, and composition are crucial determinants of the efficacy of the resulting PROTAC. nih.govresearchgate.net

Similarly, bifunctional linkers are integral to the design of Antibody-Drug Conjugates (ADCs). chemsrc.combroadpharm.com In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a surface antigen on cancer cells. chemicalbook.com This strategy allows for the targeted delivery of the drug to the tumor site, minimizing systemic toxicity. chemicalbook.com The linker in an ADC must be stable in circulation but allow for the release of the active drug upon internalization into the target cell. nih.govresearchgate.net

The broader field of bioconjugation also heavily relies on bifunctional linkers to attach imaging agents, peptides, or other probes to biomolecules for diagnostic and research purposes. rsc.orgprecisepeg.com The ability to connect different molecular entities with precision has made bifunctional linkers an indispensable tool in the modern chemical biologist's arsenal. researchgate.net

Design Rationale of Azide-PEG-Hydrazide Scaffolds

The molecular architecture of Azido-PEG4-t-Boc-Hydrazide is a testament to rational chemical design, where each component is chosen for its specific properties and reactivity. This heterobifunctional design allows for a sequential and controlled conjugation strategy, which is highly desirable in the synthesis of complex bioconjugates. rsc.org

The azide (B81097) group (N₃) is a key feature, serving as a handle for "click chemistry." medchemexpress.com Specifically, it participates in the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comaacrjournals.org These reactions are termed "bioorthogonal" because they can proceed within a biological system without interfering with native biochemical processes. medchemexpress.com The azide's stability under a wide range of reaction conditions and its specific reactivity with alkynes make it an ideal functional group for the first conjugation step. medchemexpress.com

The polyethylene (B3416737) glycol (PEG) spacer , in this case, a tetra-ethylene glycol unit (PEG4), imparts several advantageous properties. broadpharm.combroadpharm.com PEG is a hydrophilic polymer that increases the aqueous solubility of the molecule and the resulting conjugate. broadpharm.com This is particularly important when working with hydrophobic drugs or peptides. Furthermore, the PEG linker can reduce non-specific interactions and, in the context of drug delivery, can shield the conjugate from the immune system, prolonging its circulation time. nih.govresearchgate.net The defined length of the monodisperse PEG4 linker also allows for precise control over the distance between the two conjugated molecules. broadpharm.com

The hydrazide group (-NHNH₂) , protected by a tert-butyloxycarbonyl (Boc) group , provides the second reactive handle. broadpharm.com The Boc protecting group is stable under many reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). aacrjournals.orgbroadpharm.com Once deprotected, the free hydrazide can react with carbonyl groups (aldehydes or ketones) to form a stable hydrazone bond. lumiprobe.comaxispharm.com This orthogonal reactivity allows for the second conjugation to be performed without affecting the azide group or the triazole ring formed during the first "click" reaction. oup.com This sequential approach is critical for building well-defined molecular constructs. rsc.org

Historical Development and Expanding Utility in Academic Research

The utility of Azido-PEG4-t-Boc-Hydrazide is built upon decades of foundational research in several key areas of chemistry and biology. The concept of PEGylation, the covalent attachment of PEG chains to molecules, emerged in the 1970s as a strategy to improve the pharmacokinetic properties of therapeutic proteins. researchgate.netnih.gov Early work demonstrated that PEGylation could reduce immunogenicity and prolong the circulation half-life of proteins. nih.govcreativepegworks.com This led to the development of the first FDA-approved PEGylated drug in 1990. nih.gov Over time, the focus shifted from using polydisperse PEG mixtures to monodisperse PEG linkers, like the PEG4 unit in Azido-PEG4-t-Boc-Hydrazide, to create more homogeneous and well-defined conjugates. broadpharm.com

The development of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi in 2003, was another critical advancement. medchemexpress.com The introduction of reactions like the Staudinger ligation and, more significantly, "click chemistry," provided chemists with tools to perform specific chemical transformations in complex biological environments. oup.com The azide-alkyne cycloaddition, a cornerstone of click chemistry, provided a highly reliable method for bioconjugation, paving the way for the widespread use of azide-containing linkers. nih.govmedchemexpress.com

A notable example of the expanding utility of Azido-PEG4-t-Boc-Hydrazide in academic research is its application in the development of novel drug delivery systems for cancer therapy. In a study aimed at improving the therapeutic index of doxorubicin (B1662922) for high-grade glioma, researchers utilized Azido-PEG4-t-Boc-Hydrazide to synthesize a pH-sensitive doxorubicin-linker conjugate. aacrjournals.org The Boc-protected hydrazide was first deprotected and then reacted with the ketone group on doxorubicin to form a hydrazone bond. This resulting Azido-PEG4-Hydrazone-Doxorubicin conjugate was then "clicked" onto a nanoparticle delivery system via the azide group. aacrjournals.org This sophisticated assembly allowed for the targeted delivery of doxorubicin and its release under the acidic conditions of the tumor microenvironment. aacrjournals.org This research highlights how the specific functionalities of Azido-PEG4-t-Boc-Hydrazide can be leveraged to create advanced therapeutic agents.

The continued exploration of bifunctional molecules in areas such as targeted protein degradation, in vivo imaging, and the study of protein-protein interactions ensures that versatile linkers like Azido-PEG4-t-Boc-Hydrazide will remain at the forefront of chemical biology research. nih.govnih.gov

Data Tables

Physicochemical Properties of Azido-PEG4-t-Boc-Hydrazide and its Deprotected Form

PropertyAzido-PEG4-t-Boc-HydrazideAzido-PEG4-Hydrazide
CAS Number 1919045-01-4 broadpharm.com2170240-96-5 chemscene.com
Molecular Formula C₁₆H₃₁N₅O₇ broadpharm.comC₁₁H₂₃N₅O₅ chemscene.com
Molecular Weight 405.5 g/mol broadpharm.com305.33 g/mol chemscene.com
Appearance White to off-white solidWhite-yellow solid lumiprobe.com
Purity Typically ≥95%Typically ≥95% chemscene.com
Storage Condition -20°C broadpharm.com-20°C chemscene.com

Table of Related Azido-PEG-Hydrazide Compounds

Compound NamePEG UnitsMolecular Weight ( g/mol )
Azido-PEG2-t-Boc-hydrazide2317.4
Azido-PEG4-t-Boc-hydrazide 4 405.5 broadpharm.com
Azido-PEG8-t-Boc-hydrazide8581.7
Azido-PEG10-hydrazide-Boc10669.77
Azido-PEG12-t-Boc-Hydrazide12757.9

Data for the table of related compounds is compiled from various chemical supplier catalogs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H31N5O7 B605860 Azido-PEG4-hydrazide-Boc CAS No. 1919045-01-4

Properties

IUPAC Name

tert-butyl N-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N5O7/c1-16(2,3)28-15(23)20-19-14(22)4-6-24-8-10-26-12-13-27-11-9-25-7-5-18-21-17/h4-13H2,1-3H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOOCVUXCXHMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101112651
Record name Hydrazinecarboxylic acid, 2-(15-azido-1-oxo-4,7,10,13-tetraoxapentadec-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1919045-01-4
Record name Hydrazinecarboxylic acid, 2-(15-azido-1-oxo-4,7,10,13-tetraoxapentadec-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1919045-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazinecarboxylic acid, 2-(15-azido-1-oxo-4,7,10,13-tetraoxapentadec-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Azido Peg4 T Boc Hydrazide and Its Derivatives

Precursor Synthesis and Building Block Elaboration

The foundation of Azido-PEG4-t-Boc-Hydrazide synthesis lies in the meticulous preparation of its precursor molecules. A common starting point is the use of a polyethylene (B3416737) glycol (PEG) derivative with a defined chain length, in this case, a tetra-ethylene glycol (PEG4) unit. One end of the PEG chain is functionalized with a hydroxyl group, which is then converted to an azide (B81097). This transformation is typically achieved through a two-step process involving an initial modification of the hydroxyl group, followed by the introduction of the azide moiety. nih.gov

Solution-Phase Synthesis Approaches

Solution-phase synthesis offers a versatile platform for the preparation of Azido-PEG4-t-Boc-Hydrazide and its derivatives, allowing for straightforward purification and characterization of intermediates.

Carbodiimide (B86325) Chemistry for Hydrazide Formation

A key step in the solution-phase synthesis is the formation of the hydrazide bond. Carbodiimide chemistry is a widely employed method for this transformation. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate a carboxylic acid group on a PEG linker, which then reacts with a hydrazide derivative. acs.orgcreativepegworks.combiochempeg.com Specifically, a PEG derivative with a terminal carboxylic acid can be coupled with tert-butyl carbazate (B1233558) in the presence of a carbodiimide to form the desired Boc-protected hydrazide. researchgate.net This reaction is typically performed in an organic solvent and may include additives like N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions. creativepegworks.combiochempeg.com

The reaction conditions, including solvent, temperature, and the specific carbodiimide and activators used, are optimized to maximize the yield of the hydrazide product.

Boc-Protection Strategies for Selective Reactivity

The use of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of the synthetic strategy for Azido-PEG4-t-Boc-Hydrazide. axispharm.combroadpharm.com The Boc group effectively masks the nucleophilicity of the hydrazide nitrogen, preventing it from participating in unwanted side reactions during subsequent synthetic steps. broadpharm.com This protection is crucial for achieving selective reactivity, allowing the azide terminus to be modified independently.

The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to unveil the reactive hydrazide. broadpharm.comaxispharm.comresearchgate.net This deprotected hydrazide can then be chemoselectively coupled with molecules containing carbonyl groups, such as aldehydes or ketones, to form stable hydrazone linkages. interchim.fr This selective deprotection and subsequent conjugation are fundamental to the utility of Azido-PEG4-t-Boc-Hydrazide in constructing complex biomolecules.

Solid-Phase Synthesis Techniques

Solid-phase synthesis provides an efficient alternative to solution-phase methods, particularly for the synthesis of peptide-based derivatives incorporating the Azido-PEG4-t-Boc-Hydrazide linker. This approach simplifies purification by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps. rsc.org

Utilization of Hydrazine-Functionalized Resins

A key component of the solid-phase strategy is the use of hydrazine-functionalized resins. osti.gov These resins serve as a solid support onto which the desired molecule can be assembled. Various types of resins, such as those derived from Merrifield resin or 2-chlorotrityl chloride (2-CTC) resin, can be functionalized with hydrazine. acs.orgoup.com For instance, a 2-CTC resin can be reacted with Fmoc-hydrazine to create a stable, pre-functionalized support ready for peptide synthesis. oup.com The use of PEGylated resins, like TentaGel, can improve the swelling properties and accessibility of the reactive sites, which is particularly beneficial for the synthesis of longer or more hydrophobic peptide sequences. nih.govajrconline.org

Integration with Peptide Synthesis Protocols

Azido-PEG4-t-Boc-Hydrazide and its derivatives can be seamlessly integrated into standard solid-phase peptide synthesis (SPPS) protocols. nih.govbeilstein-journals.org In a typical workflow, a peptide chain is assembled on a hydrazine-functionalized resin. The C-terminal amino acid is first attached to the resin, followed by sequential coupling of subsequent amino acids. beilstein-journals.org The Azido-PEG4-t-Boc-Hydrazide linker can be introduced at various points in the synthesis, either at the C-terminus, N-terminus, or on a side chain of an amino acid residue. cpcscientific.com

Optimization of Reaction Conditions and Yields

The synthesis of Azido-PEG4-t-Boc-Hydrazide typically involves the coupling of a carboxylic acid-functionalized azido-PEG4 linker with tert-butyl carbazate. The optimization of this reaction is crucial for maximizing the yield and minimizing the formation of byproducts. Key parameters that are manipulated include the choice of coupling agents, solvent, temperature, and reaction time.

Research into analogous reactions, such as the formation of other peptide or hydrazide bonds, provides a framework for optimizing this specific synthesis. nih.gov For instance, the use of carbodiimide chemistry, often involving reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), is a common strategy. nih.gov These reagents convert the carboxylic acid into a more reactive intermediate that readily couples with the primary amine of tert-butyl carbazate.

Solvent selection plays a significant role. Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are frequently employed to ensure the solubility of reactants and to prevent hydrolysis of the activated intermediates. biorxiv.orgsci-hub.se Some studies have explored solventless conditions for Boc-protection of hydrazines, which can offer a "green chemistry" approach and simplify workup, often resulting in high yields after simple recrystallization. semanticscholar.orgumich.edu

Temperature and reaction time are interdependent variables. While many coupling reactions proceed efficiently at room temperature, gentle heating might be required in some cases to drive the reaction to completion. However, elevated temperatures also risk the degradation of thermally sensitive functional groups. Reaction monitoring by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time, typically ranging from a few hours to overnight. biorxiv.orgrsc.org

The following interactive data table summarizes the impact of varying key reaction parameters on the yield of the target compound, based on findings from related syntheses.

Table 1: Optimization of Reaction Conditions for Azido-PEG4-t-Boc-Hydrazide Synthesis

Parameter Variation Effect on Yield Rationale
Coupling Agent EDC/NHS High Forms a stable, reactive NHS-ester intermediate, minimizing side reactions. google.com
TBTU/DIPEA Very High TBTU is a highly efficient coupling reagent, often leading to faster reactions and higher yields. rsc.org
No Catalyst (Solventless) Good to Excellent Direct reaction with Boc₂O can be effective for Boc protection, simplifying the process. semanticscholar.orgumich.edu
Solvent DMF High Good solubility for reactants and reagents. sci-hub.se
DCM High Effective solvent, easy to remove post-reaction. biorxiv.org
Solvent-free Variable Environmentally friendly, but may require melting of reactants. semanticscholar.org
Temperature 0°C to Room Temp High Standard conditions that balance reaction rate with stability of reagents. nih.gov
50°C Potentially Lower May increase the rate of side reactions or decomposition.
Reaction Time 2-4 hours Good Often sufficient for reactions with highly active coupling agents. rsc.org

Purification Strategies for Research-Grade Material

The purification of Azido-PEG4-t-Boc-Hydrazide is critical to remove unreacted starting materials, coupling agents, and any side products, ensuring the compound's suitability for high-sensitivity applications. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Silica (B1680970) Gel Chromatography is one of the most common and effective methods for purifying compounds of this nature. biorxiv.org The polarity difference between the desired product, the starting materials (the PEG-acid being more polar and the t-butyl carbazate being less so, depending on the eluent), and the reaction byproducts allows for efficient separation. A gradient of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate) is typically used to elute the compounds from the silica column. biorxiv.org

Recrystallization can be an effective technique, particularly if the product is a stable solid and the impurities have different solubility profiles. semanticscholar.org For Boc-protected hydrazides, recrystallization from a solvent system like ethyl acetate/hexane has been reported to yield pure products. researchgate.net This method is advantageous as it can be scaled up more easily than chromatography. A related technique is pulping, where the crude, solidified product is stirred in a solvent that dissolves impurities but not the product itself. google.com

Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their hydrodynamic radius. scielo.br While extensively used for purifying large molecules like PEGylated proteins, it is generally less suitable for small molecules like Azido-PEG4-t-Boc-Hydrazide unless there is a significant size difference between the product and impurities, such as residual polymer supports if solid-phase synthesis is used. scielo.brleadinglifetechnologies.com

Aqueous Workup often precedes chromatographic purification. This involves washing the crude reaction mixture in an organic solvent with aqueous solutions (e.g., dilute acid, base, or brine) to remove water-soluble impurities like salts and residual coupling agents. biorxiv.org

The following interactive data table outlines the primary purification strategies and their applicability to obtaining research-grade Azido-PEG4-t-Boc-Hydrazide.

Table 2: Purification Strategies for Azido-PEG4-t-Boc-Hydrazide

Purification Method Principle Advantages Disadvantages
Silica Gel Chromatography Separation by polarity High resolution and purity; widely applicable. biorxiv.org Can be time-consuming and requires significant solvent volumes; not ideal for very large scale.
Recrystallization Differential solubility Potentially high purity; scalable; cost-effective. researchgate.net Requires the compound to be a stable crystalline solid; finding a suitable solvent system can be challenging. google.com
Aqueous Workup Partitioning between aqueous and organic phases Effectively removes water-soluble impurities and salts. biorxiv.org Does not remove organic-soluble impurities.

| Size Exclusion Chromatography (SEC) | Separation by molecular size | Good for removing very large or very small impurities. scielo.br | Low resolution for molecules of similar size; generally not the primary choice for small molecules. leadinglifetechnologies.com |

Advanced Reaction Chemistry and Mechanistic Elucidation

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG4-t-Boc-Hydrazide

The azide (B81097) moiety of Azido-PEG4-t-Boc-Hydrazide readily participates in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. medchemexpress.commedchemexpress.comchemondis.com This reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) species. mdpi.comrsc.org

Kinetic and Mechanistic Aspects of CuAAC

The mechanism of CuAAC has been the subject of extensive research, with evidence pointing towards a multi-step process. ed.ac.ukbeilstein-journals.org The reaction is typically first-order in both the azide and alkyne concentrations when copper is not in catalytic amounts. rsc.org However, at catalytic concentrations of copper, the kinetics can become more complex, sometimes showing a second-order dependence on the copper catalyst, suggesting the involvement of a dinuclear copper intermediate. mdpi.combeilstein-journals.orgacs.org

The catalytic cycle is initiated by the formation of a copper(I)-acetylide complex. ed.ac.ukacs.org This complex then reacts with the azide group of a molecule like Azido-PEG4-t-Boc-Hydrazide. The precise nature of the subsequent steps, whether they involve a stepwise or concerted cycloaddition, can be influenced by the specific substrates and reaction conditions, including the ligands used to stabilize the copper(I) catalyst. mdpi.comed.ac.uk Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) are often employed to protect the copper(I) from oxidation and disproportionation, thereby enhancing reaction efficiency. mdpi.com The choice of ligand and solvent can significantly modulate the reaction kinetics. mdpi.combeilstein-journals.org

Table 1: Factors Influencing CuAAC Reaction Kinetics
FactorEffect on KineticsReferences
Copper Concentration Can shift from first-order to second-order dependence on the catalyst. mdpi.comrsc.org
Ligand/Cu Ratio Affects reaction rates, with a "threshold" point suggesting multiple mechanisms. mdpi.com
Solvent Can influence the stability and reactivity of the catalytic species. mdpi.combeilstein-journals.org
Substrate Structure Coordinating groups on the alkyne substrate can modulate kinetics. ed.ac.ukacs.org
Presence of Halides Chloride ions can have an inhibitory effect in aqueous solutions. beilstein-journals.org

Chemoselectivity in Complex Biological Milieus for Research Applications

A key advantage of the CuAAC reaction is its high chemoselectivity. The azide and alkyne functional groups are largely inert to the vast array of functional groups present in biological systems, such as amines and hydroxyls. interchim.frchempep.com This bioorthogonality allows for the specific labeling of biomolecules within complex environments like cell lysates or even living cells, though the cytotoxicity of the copper catalyst is a concern that has driven the development of copper-free alternatives. mdpi.comchempep.combiochempeg.com The hydrophilic PEG4 spacer in Azido-PEG4-t-Boc-Hydrazide enhances its solubility in aqueous media, which is advantageous for biological applications. broadpharm.com This linker can be used to attach probes or other molecules to biomolecules that have been metabolically or synthetically functionalized with an alkyne group. nih.govbiochempeg.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG4-t-Boc-Hydrazide

To circumvent the toxicity associated with copper catalysts in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. biochempeg.comaxispharm.com This reaction utilizes a strained cyclooctyne (B158145) that reacts with an azide, such as the one in Azido-PEG4-t-Boc-Hydrazide, without the need for a metal catalyst. medchemexpress.commedchemexpress.commedchemexpress.com The release of ring strain provides the driving force for the reaction. chempep.com

Reactivity with Cyclooctynes (BCN, DBCO)

Several cyclooctynes have been developed for SPAAC, with bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) being among the most common. interchim.fraxispharm.comgenelink.com Both BCN and DBCO react efficiently with the azide group of Azido-PEG4-t-Boc-Hydrazide. medchemexpress.commedchemexpress.commedchemexpress.com

The reactivity of these cyclooctynes is influenced by their structure and the electronic properties of the azide. nih.govresearchgate.net DBCO is known for its high reactivity, which stems from its significant ring strain. interchim.fraxispharm.com BCN is also highly reactive and offers a good balance of reactivity and stability. genelink.comprecisepeg.com Studies comparing the two have shown that DBCO often exhibits faster reaction kinetics with azides than BCN. researchgate.netub.edu For example, one study found the binding efficiency of azide/DBCO coupling to be significantly higher than that of azide/BCN. ub.edu However, the relative reactivity can be substrate-dependent; for instance, with phenyl azide, BCN reacts faster than DBCO. acs.org

Table 2: Comparison of Common Cyclooctynes for SPAAC
CyclooctyneKey FeaturesRelative Reactivity with AzidesReferences
DBCO High ring strain, fast kinetics, hydrophobic.Generally higher than BCN. interchim.fraxispharm.comresearchgate.netub.edu
BCN Good balance of reactivity and stability.Fast kinetics, but can be slower than DBCO depending on the azide. genelink.comresearchgate.netprecisepeg.comub.eduacs.org

Applications in Live-Cell or in situ Research Bioconjugation

The biocompatibility of SPAAC makes it exceptionally well-suited for applications in living systems. chempep.comaxispharm.commdpi.com Azido-PEG4-t-Boc-Hydrazide can be used in two-step labeling strategies in live cells. broadpharm.com For instance, a biomolecule of interest can be metabolically engineered to display a cyclooctyne. Subsequently, the azide-containing linker, attached to a reporter molecule like a fluorophore, can be introduced to specifically label the target in its native environment. mdpi.comworldscientific.com The hydrophilic PEG spacer improves the water solubility of the conjugate, which is crucial for in vivo applications. precisepeg.commdpi.com This methodology has been widely applied in live-cell imaging, tracking of biomolecules, and the in situ formation of hydrogels for tissue engineering. mdpi.comworldscientific.comacs.org

Hydrazone Formation with Carbonyl Compounds

After deprotection of the Boc group, which can be achieved under mild acidic conditions, the resulting hydrazide moiety on the linker becomes reactive towards carbonyl compounds (aldehydes and ketones). broadpharm.comnih.govdcchemicals.com This reaction forms a stable hydrazone bond. axispharm.combroadpharm.comnih.gov

The formation of hydrazones is a reversible condensation reaction that proceeds readily in aqueous solutions, typically at a pH between 5 and 7, with water as the only byproduct. broadpharm.comnih.gov The reaction mechanism involves the nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone. nih.gov The equilibrium of this reaction favors bond formation under aqueous conditions. nih.gov Hydrazone linkages are generally more stable than Schiff bases formed from primary amines and carbonyls. broadpharm.com

This chemistry allows for the conjugation of Azido-PEG4-Hydrazide (the deprotected form) to biomolecules containing or modified to contain aldehyde or ketone groups. nih.govlumiprobe.com For example, the carbohydrate moieties on glycoproteins can be oxidized with sodium periodate (B1199274) to generate aldehyde groups, which can then be specifically targeted by the hydrazide for conjugation. broadpharm.comlumiprobe.com This dual functionality—an azide for click chemistry and a hydrazide for carbonyl ligation—makes Azido-PEG4-t-Boc-Hydrazide a versatile tool for creating complex bioconjugates. broadpharm.comdcchemicals.com

Acid-Catalyzed Deprotection of Boc-Hydrazide

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and related functionalities, like hydrazides, due to its stability under many reaction conditions and its facile removal under acidic conditions. total-synthesis.comrsc.org The deprotection of the Boc-hydrazide end of Azido-PEG4-t-Boc-Hydrazide is a critical step to unmask the reactive hydrazide nucleophile.

This transformation is achieved via an acid-catalyzed elimination mechanism. commonorganicchemistry.com The process is typically carried out using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or aqueous hydrochloric acid (HCl). total-synthesis.comfishersci.co.uk

The mechanism proceeds through the following steps:

Protonation: The initial step involves the protonation of the carbonyl oxygen of the Boc group's carbamate (B1207046) moiety by the acid catalyst. total-synthesis.comcommonorganicchemistry.com

Fragmentation: The protonated intermediate is unstable and fragments. This step is driven by the formation of a highly stable tertiary carbocation, the tert-butyl cation, and an intermediate carbamic acid derivative of the hydrazide. total-synthesis.comcommonorganicchemistry.com

Deprotonation and Decarboxylation: The tert-butyl cation can be quenched by a nucleophilic scavenger, deprotonate to form isobutylene (B52900) gas, or polymerize. commonorganicchemistry.com Simultaneously, the carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free, protonated hydrazide. total-synthesis.comcommonorganicchemistry.com

Final Product: A final workup step neutralizes the acid to provide the deprotected hydrazide, ready for subsequent reactions.

The use of scavengers during deprotection can be important to prevent side reactions, particularly the alkylation of sensitive residues by the liberated tert-butyl cation. sigmaaldrich.com The choice of acid and reaction conditions can be tailored based on the sensitivity of other functional groups within the molecule. rsc.orgfishersci.co.uk

Reaction Kinetics and Equilibrium Considerations of Hydrazone Formation

Once deprotected, the resulting hydrazide (-NHNH₂) is a potent α-nucleophile that reacts with aldehydes or ketones to form a stable hydrazone linkage (C=N-NH-). researchgate.netwikipedia.org This reaction is fundamental to the application of Azido-PEG4-Hydrazide in bioconjugation and chemical biology. nih.gov

Reaction Kinetics: The formation of a hydrazone is a second-order reaction, and its rate is highly pH-dependent. nih.govresearchgate.net The reaction is subject to general acid catalysis. nih.gov At neutral or slightly acidic pH (typically pH 5-7), the reaction rate is optimal. The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, forming a tetrahedral intermediate (carbinolamine). nih.gov This is followed by an acid-catalyzed dehydration step, which is typically rate-limiting, to yield the final hydrazone product. uni-muenchen.de

However, at very low pH, the reaction rate decreases significantly because the hydrazide nucleophile becomes extensively protonated, forming a non-nucleophilic hydrazinium (B103819) ion. nih.gov Conversely, above pH 8, the dehydration step can become rate-limited and may proceed through a base-catalyzed pathway. uni-muenchen.de

Several factors influence the reaction kinetics:

Carbonyl Electrophilicity: Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. researchgate.netresearchgate.net Electron-deficient aldehydes and ketones react faster than their electron-rich counterparts. nih.gov

Hydrazine Nucleophilicity: The nucleophilicity of the hydrazide can be modulated. Electron-withdrawing groups attached to the hydrazide, such as an acyl group in an acylhydrazide, decrease reactivity compared to a simple hydrazine. nih.gov

Catalysis: Nucleophilic catalysts, such as aniline, can significantly accelerate hydrazone formation and exchange at near-neutral pH (e.g., pH 6.2-7.4), which is advantageous for reactions involving sensitive biological molecules. acs.orgnih.gov

Table 1: Representative Second-Order Rate Constants for Hydrazone Formation at pH 7.4. Data illustrates the influence of carbonyl structure on reactivity with a hydrazine.
Carbonyl CompoundRate Constant (k, M-1s-1)Relative Reactivity Notes
Butyraldehyde~24Fastest reacting aliphatic aldehyde in the study. nih.gov
4-Nitrobenzaldehyde~1.0Electron-deficient aromatic aldehyde, reacts faster than electron-rich analogues. nih.gov
Benzaldehyde~0.22Standard aromatic aldehyde. nih.gov
4-Methoxybenzaldehyde~0.05Slowest reacting aromatic aldehyde due to electron-donating group. nih.gov
Trifluoroacetone~0.17Electron-deficient ketone, showing higher reactivity than standard ketones. nih.gov
2-Butanone~0.05Represents a typical aliphatic ketone. nih.gov

Equilibrium Considerations: Hydrazone formation is a reversible reaction. uni-muenchen.de The position of the equilibrium is described by the equilibrium constant (Keq), which is typically in the range of 10⁴–10⁶ M⁻¹ for hydrazones. nih.gov The equilibrium favors the hydrazone product in aqueous solutions. acs.org However, the stability of the hydrazone can be influenced by the structure of the reactants. For instance, hydrazones derived from hydrazines with strong electron-withdrawing groups can be less stable. uni-muenchen.de The reversibility allows for dynamic combinatorial chemistry, where the equilibrium can be shifted by adding or removing components, or by changing the pH. nih.govrsc.org Under acidic conditions, the hydrazone bond is readily hydrolyzed, while it remains stable under neutral and basic conditions. rsc.org

Applications in Chemical Biology and Materials Science Research

Bioconjugation Strategies Utilizing Azido-PEG4-t-Boc-Hydrazidebroadpharm.comdcchemicals.comaxispharm.comdcchemicals.com

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biomedical research. Azido-PEG4-t-Boc-Hydrazide provides two distinct reactive handles for sequential or orthogonal conjugation strategies. broadpharm.comdcchemicals.com The azide (B81097) group facilitates "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage with alkyne-modified molecules. broadpharm.commedchemexpress.com Concurrently, the tert-butyloxycarbonyl (Boc) protected hydrazide can be deprotected under mild acidic conditions to reveal a nucleophilic hydrazide, which readily reacts with carbonyl groups (aldehydes or ketones) to form a hydrazone bond. broadpharm.com

The functionalization of proteins and peptides is critical for studying their function, tracking their localization, and developing new therapeutics. Azido-PEG4-t-Boc-Hydrazide offers a dual-pronged approach for this purpose.

Researchers can introduce alkyne groups into proteins or peptides through metabolic labeling with unnatural amino acids (e.g., L-Homopropargylglycine) or by modifying natural amino acid side chains. The azide end of the linker can then be selectively coupled to these alkyne-modified proteins via click chemistry. broadpharm.com Subsequently, the Boc-protected hydrazide can be deprotected and used to conjugate a second molecule, such as a small-molecule drug, a fluorescent probe, or another protein that possesses a carbonyl group.

Alternatively, the hydrazide moiety can be the initial point of attachment. Carbonyl groups can be introduced into proteins at their N-terminus or on periodate-oxidized glycosylated residues. Following deprotection, the hydrazide of the linker can form a stable hydrazone bond with the protein's carbonyl group. lumiprobe.com This leaves the azide group available for a subsequent click reaction with an alkyne-containing payload. This strategy is employed in the synthesis of complex bioconjugates where precise control over connectivity is essential. For instance, research on elastin-like protein (ELP) polymers has utilized similar hydrazide-based chemistry to create crosslinked networks, demonstrating the utility of hydrazone bond formation in polypeptide modification. nih.gov

Reaction Chemistries of Azido-PEG4-t-Boc-Hydrazide

Functional GroupReaction PartnerReaction TypeResulting LinkageKey Features
Azide (N₃)Terminal AlkyneCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)TriazoleHigh efficiency, requires copper catalyst. medchemexpress.com
Azide (N₃)Cycloalkyne (e.g., DBCO, BCN)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)TriazoleBioorthogonal, catalyst-free. dcchemicals.commedchemexpress.com
Hydrazide (-CONHNH₂) (after Boc deprotection)Aldehyde or KetoneHydrazone FormationHydrazoneReacts with carbonyls, can be pH-sensitive. broadpharm.com

The conjugation of oligonucleotides and nucleic acids to other molecules like peptides, dyes, or drugs is fundamental for developing diagnostic probes, therapeutic agents (e.g., antisense oligonucleotides, siRNAs), and nanotechnology structures. The functional groups on Azido-PEG4-t-Boc-Hydrazide are well-suited for these applications, although the strategy must be carefully designed.

Direct incorporation of an azide-modified building block during standard solid-phase oligonucleotide synthesis can be problematic due to the incompatibility of the azide group with some reagents used in the synthesis cycle. rsc.org Therefore, a common strategy involves post-synthetic modification. An oligonucleotide can be synthesized with a terminal functional group, such as an aldehyde, which can then be reacted with the deprotected hydrazide end of Azido-PEG4-t-Boc-Hydrazide. rsc.org This approach anchors the linker to the nucleic acid, presenting the azide group for subsequent conjugation to an alkyne-modified molecule of interest via click chemistry. lumiprobe.com This method allows for the creation of well-defined nucleic acid conjugates for various research applications. biochempeg.com

Glycoproteins and carbohydrates play vital roles in cellular recognition, signaling, and immune responses. uni-muenchen.de Labeling and modifying these biomolecules is crucial for understanding their functions. The hydrazide functionality of the linker is particularly useful for targeting carbohydrates. lumiprobe.com

A well-established method involves the mild periodate (B1199274) oxidation of cis-diol-containing sugar residues (common in many carbohydrates) to generate reactive aldehyde groups. lumiprobe.comchemscene.com Azido-PEG4-t-Boc-Hydrazide, after removal of the Boc protecting group, can be used to selectively target these newly formed aldehydes, forming a stable hydrazone linkage. lumiprobe.comlumiprobe.com This reaction is a cornerstone of glycobiology, enabling the attachment of probes or other functional molecules to glycoproteins. For example, this chemistry is used to identify and quantify N-linked glycoproteins from complex biological samples. ucsd.edu The azide group remains available for subsequent bioorthogonal ligation, allowing for a two-step labeling strategy to study glycoprotein (B1211001) interactions or build complex glycoconjugates. uni-muenchen.de

Oligonucleotide and Nucleic Acid Conjugation Approaches

Development of Targeted Degradation Tools in Researchbocsci.com

Targeted protein degradation is a powerful therapeutic strategy that eliminates disease-causing proteins rather than just inhibiting them. Bifunctional molecules are at the heart of this approach, and Azido-PEG4-t-Boc-Hydrazide serves as a key building block for creating these tools. chemsrc.com

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. medchemexpress.comcore.ac.uk A PROTAC consists of three parts: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting them. targetmol.com

Azido-PEG4-t-Boc-Hydrazide is widely described as a PEG-based PROTAC linker. medchemexpress.comtargetmol.commedchemexpress.com Its structure is ideal for synthesizing PROTAC libraries. For example, a researcher can synthesize or acquire a ligand for the target protein that has an alkyne handle. This can be coupled to the azide end of Azido-PEG4-t-Boc-Hydrazide via click chemistry. The Boc group on the other end is then removed, and the resulting hydrazide is coupled to a carbonyl-containing E3 ligase ligand (or a precursor). The defined length and hydrophilic nature of the PEG4 spacer are critical, as the distance and orientation between the POI and the E3 ligase are determining factors for efficient degradation. broadpharm.comprecisepeg.com

Role of Azido-PEG4-t-Boc-Hydrazide in PROTAC Synthesis

ComponentFunctionConjugation via Linker
Target Protein LigandBinds to the protein of interest (POI).Typically coupled to the azide end via click chemistry. medchemexpress.com
E3 Ligase LigandRecruits an E3 ubiquitin ligase (e.g., Cereblon, VHL).Often coupled to the hydrazide end via hydrazone formation. broadpharm.com
Azido-PEG4-t-Boc-HydrazideConnects the two ligands with appropriate spacing and solubility. broadpharm.comServes as the heterobifunctional linker.

Beyond PROTACs, the chemical functionalities of Azido-PEG4-t-Boc-Hydrazide make it suitable for building other targeted molecular systems. One such area is the development of Antibody-Drug Conjugates (ADCs). ADCs use antibodies to deliver a cytotoxic payload specifically to cancer cells. chemsrc.com The linker is a critical component, and heterobifunctional linkers like Azido-PEG4-t-Boc-Hydrazide can be used to connect the antibody to the drug. biochempeg.com For example, an antibody could be modified to contain a carbonyl group, which would react with the hydrazide end of the linker, while the azide end could be used to click-conjugate an alkyne-modified drug. axispharm.com

Furthermore, the principles of targeted degradation are being expanded to other classes of biomolecules. One emerging strategy, termed Glycan-Targeting Chimeras (GlyTACs), involves metabolically labeling cell-surface glycoproteins with an azide-modified sugar. uni-muenchen.de A bifunctional molecule containing a cycloalkyne (to react with the azide) and an E3 ligase ligand can then be added to induce the degradation of the now "sensitized" glycoprotein. The azide functionality, a key feature of Azido-PEG4-t-Boc-Hydrazide, is central to such innovative degradation strategies. uni-muenchen.de

Fabrication of Molecular Probes and Imaging Agents for Research

Fabrication of Molecular Probes and Imaging Agents for Research

The ability to connect to different molecules makes Azido-PEG4-t-Boc-Hydrazide a key component in the creation of specialized probes for research.

Azido-PEG4-t-Boc-Hydrazide serves as a linker in the synthesis of fluorescent probes. For instance, a fluorescent dye can be attached to one end of the molecule, and a biomolecule-targeting ligand to the other. This allows for the visualization and tracking of specific biological molecules or processes within a cellular environment. Similarly, it can be used to create affinity probes, where a molecule with a high affinity for a specific target is linked to a reporter molecule, enabling the detection and isolation of that target.

In the field of biosensing, Azido-PEG4-t-Boc-Hydrazide can be used to immobilize capture probes onto sensor surfaces. For example, an antibody or nucleic acid sequence can be attached to the linker, which is then anchored to a biosensor chip. This allows for the detection of specific analytes in a sample, forming the basis for various diagnostic research tools. lumiprobe.compurepeg.com The azide group's ability to react with various surfaces and the hydrazide's reactivity towards carbonyls on biomolecules make it a versatile tool for creating these sensing platforms. lumiprobe.com

Contributions to Polymer and Material Science Research

The chemical properties of Azido-PEG4-t-Boc-Hydrazide also lend themselves to applications in the development and modification of materials.

Crosslinking of Polymeric Structures

This compound can act as a crosslinking agent to form hydrogels and other polymeric networks. nanosoftpolymers.com By reacting the azide and hydrazide groups with appropriate functionalities on polymer chains, it can create stable covalent linkages, enhancing the mechanical properties and stability of the resulting material. nih.gov For example, it has been used in the self-crosslinking of elastin-like block copolymer networks through hydrazone bond formation. nih.gov

Surface Modification for Biomedical Research Materials

Azido-PEG4-t-Boc-Hydrazide is utilized to modify the surfaces of materials to improve their biocompatibility or to introduce specific functionalities. axispharm.com The PEG spacer helps to reduce non-specific protein adsorption, a crucial aspect for materials used in biological environments. broadpharm.com The terminal azide and hydrazide groups allow for the attachment of biomolecules, such as peptides or enzymes, to the material's surface, thereby tailoring its biological activity for specific research applications. broadpharm.combiochempeg.com

Self-Assembly Studies in Supramolecular Chemistry

The directed interactions of the functional groups in Azido-PEG4-t-Boc-Hydrazide can be exploited in supramolecular chemistry to study the self-assembly of complex structures. By designing molecules that can interact through specific non-covalent or covalent bonds facilitated by the azide and hydrazide moieties, researchers can investigate the principles of molecular organization and the formation of well-defined nanoscale architectures. ambeed.com

Table of Chemical Properties:

PropertyValue
Molecular Formula C16H31N5O7
Molecular Weight 405.45 g/mol
CAS Number 1919045-01-4
Purity >96%
SMILES O=C(NNC(OC(C)(C)C)=O)CCOCCOCCOCCOCCN=[N+]=[N-]

Analytical Methodologies for Characterization of Azido Peg4 T Boc Hydrazide Conjugates in Research

Spectroscopic Analysis of Conjugation Products

Spectroscopic methods are fundamental for confirming the covalent attachment of the Azido-PEG4-t-Boc-Hydrazide linker to a target molecule and for verifying the structural integrity of the resulting conjugate. These techniques provide information at the molecular level, from atomic connectivity to the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of PEGylated compounds. eurolab.tr For Azido-PEG4-t-Boc-Hydrazide conjugates, ¹H and ¹³C NMR are used to confirm the covalent bond formation and the persistence of key structural motifs.

In ¹H NMR analysis, the large polyethylene (B3416737) glycol (PEG) moiety produces a characteristic and prominent signal in the spectrum, typically around 3.6-3.8 ppm. nih.gov The presence of the tert-butyloxycarbonyl (t-Boc) protecting group is confirmed by a strong singlet at approximately 1.4 ppm. Upon successful conjugation to a biomolecule, shifts in the signals corresponding to the protons near the linkage site can be observed. The disappearance of signals from the parent molecule (e.g., an aldehyde proton on a target molecule) and the appearance of new signals corresponding to the formed hydrazone bond provide direct evidence of conjugation. Two-dimensional (2D) NMR techniques can further elucidate the precise location of the PEG linkage on more complex molecules. eurolab.trnih.gov

Table 1: Typical ¹H NMR Chemical Shifts for Azido-PEG4-t-Boc-Hydrazide Moieties.
Functional GroupTypical Chemical Shift (δ, ppm)Description of Signal
PEG Backbone (-CH₂CH₂O-)~3.65Broad singlet/multiplet
Azide-adjacent Methylene (-CH₂-N₃)~3.39Triplet
t-Boc Protons (-C(CH₃)₃)~1.45Singlet
Hydrazide N-HVariableBroad signal, often exchanges with D₂O

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry (MS) is indispensable for verifying the molecular weight of the final conjugate, thereby confirming successful ligation. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly employed. axispharm.combath.ac.uk

The analysis confirms conjugation by detecting an increase in the molecular weight of the target molecule that corresponds precisely to the mass of the attached Azido-PEG4-t-Boc-Hydrazide linker (405.45 Da). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, often to within a few parts per million, which helps to confirm the elemental composition of the conjugate. aacrjournals.org For larger conjugates, such as PEGylated proteins, intact mass analysis by LC-MS can resolve the distribution of species, showing peaks for the unconjugated protein, and the protein conjugated with one or more linker molecules. nih.gov

Table 2: Example of Molecular Weight Verification by Mass Spectrometry.
CompoundTheoretical Mass [M+H]⁺ (Da)Observed Mass [M+H]⁺ (Da)Conclusion
Target Molecule (e.g., Aldehyde-modified peptide)1500.701500.72Starting material identified.
Azido-PEG4-t-Boc-Hydrazide405.45405.45Linker identified.
Conjugate (Target + Linker - H₂O)1888.151888.19Successful conjugation confirmed.

Infrared (IR) Spectroscopy for Functional Group Tracking

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the presence of specific functional groups within a molecule. fiveable.me It is particularly useful for tracking the key functional groups of the Azido-PEG4-t-Boc-Hydrazide linker both before and after conjugation.

The most distinctive feature in the IR spectrum of this linker is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (B81097) (–N₃) group, which appears around 2100 cm⁻¹. nih.gov This peak serves as a unique signature for the azide terminus. Other important bands include the carbonyl (C=O) stretch from the t-Boc protecting group at approximately 1700 cm⁻¹ and N-H stretching vibrations from the hydrazide group around 3300 cm⁻¹. libretexts.org The persistence of the azide peak after conjugation confirms that this functional group remains intact and available for subsequent click chemistry reactions.

Table 3: Characteristic IR Absorption Frequencies for Azido-PEG4-t-Boc-Hydrazide.
Functional GroupVibrational ModeCharacteristic Frequency (cm⁻¹)
Azide (R-N₃)Asymmetric Stretch~2100 (Strong, Sharp)
Carbonyl (t-Boc, O=C-O)Stretch~1700 (Strong)
Amine/Amide (N-H)Stretch3200-3400 (Moderate, Broad)
C-O-C Ether (PEG)Stretch~1100 (Strong)

Chromatographic Separation Techniques

Chromatographic techniques are essential for assessing the purity of the conjugate, separating it from unreacted starting materials, and characterizing its size and aggregation state.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of bioconjugates. axispharm.com Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the final conjugate from unreacted biomolecules and excess, more hydrophobic, linker. The retention time of the conjugate will differ significantly from that of the starting materials, allowing for quantification of purity. cellmosaic.com

Different detection methods can be employed depending on the nature of the conjugate. UV-Vis detection is common for protein and peptide conjugates, while an Evaporative Light Scattering Detector (ELSD) can be used for compounds that lack a strong chromophore. The development of a robust HPLC method is critical for quality control throughout the research and development process. nih.gov

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Conjugate Size and Aggregation State

While HPLC is excellent for purity, Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is the definitive technique for determining the absolute molar mass and aggregation state of PEGylated conjugates. wyatt.com Standard SEC relies on column calibration with standards, which is often inaccurate for PEGylated molecules as they have a much larger hydrodynamic radius than a non-PEGylated protein of the same molecular weight. wyatt.comamazonaws.com

SEC-MALS overcomes this limitation by directly measuring the molar mass of the molecules as they elute from the SEC column, independent of their elution time. wyatt.com By coupling MALS with UV and differential Refractive Index (dRI) detectors, it is possible to determine the molar mass of the entire conjugate as well as the individual contributions of the protein and the PEG moiety. americanlaboratory.com This provides an accurate measure of the degree of PEGylation and can clearly distinguish between monomers, dimers, and higher-order aggregates, which is a critical quality attribute. amazonaws.comchromatographyonline.com

Table 4: Example Data from SEC-MALS Analysis of a PEGylated Protein Conjugate.
Elution PeakSpecies IdentityMeasured Molar Mass (kDa)Calculated Protein Mass (kDa)Calculated PEG Mass (kDa)Purity/Relative Abundance (%)
1Aggregate>500N/AN/A< 2%
2Dimer1208040~8%
3Monomer (Conjugate)604020~90%
4Unconjugated Protein40400< 1%

Advanced Characterization for Specific Applications

The versatile nature of Azido-PEG4-t-Boc-Hydrazide allows for its conjugation to a wide array of molecules, including peptides, proteins, and nanoparticles, necessitating advanced analytical techniques to fully characterize the resulting conjugates. The specific application of the conjugate dictates the most relevant characterization methods to be employed.

A primary application of this linker is in the development of drug delivery systems. For instance, Azido-PEG4-t-Boc-Hydrazide has been used to create pH-sensitive drug-linker conjugates. aacrjournals.org In such cases, after deprotection of the t-Boc group, the resulting hydrazide can be reacted with a ketone or aldehyde group on a therapeutic agent, like doxorubicin (B1662922), to form a hydrazone linkage. The azide group is then available for "click chemistry" reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), to attach the drug-linker construct to a nanoparticle or other carrier. aacrjournals.org

Table 1: Key Reactions Involving Azido-PEG4-t-Boc-Hydrazide

Reaction TypeReactantsProductPurpose
DeprotectionAzido-PEG4-t-Boc-Hydrazide, Trifluoroacetic acid (TFA)Azido-PEG4-HydrazideExposes the reactive hydrazide group. aacrjournals.org
Hydrazone FormationAzido-PEG4-Hydrazide, Aldehyde/Ketone-containing molecule (e.g., Doxorubicin)Azido-PEG4-Hydrazone-Drug ConjugateLinks the PEG chain to the drug molecule via a pH-sensitive bond. aacrjournals.orgnih.gov
Click Chemistry (SPAAC)Azido-PEG4-Hydrazone-Drug Conjugate, DBCO-functionalized carrierDrug-Linker-Carrier ConjugateAttaches the drug-linker construct to a delivery vehicle. aacrjournals.orgmedchemexpress.com

Advanced characterization of these conjugates is crucial to ensure their efficacy and understand their behavior. Key analytical techniques include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a fundamental tool used throughout the conjugation process. It is employed to monitor the deprotection of the t-Boc group and the subsequent formation of the hydrazone-linked drug conjugate. aacrjournals.org High-resolution mass spectrometry (HRMS) provides precise mass measurements to confirm the identity of the synthesized products. aacrjournals.org For more complex PEGylated proteins, LC-MS, often coupled with techniques like size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC), can determine the molecular weight, distribution of the polymer mass, and the degree of PEGylation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for confirming the structure of the linker and its conjugates. It can be used to verify the deprotection of the t-Boc group by observing the disappearance of the characteristic t-Boc proton signal. nih.gov In the characterization of larger conjugates, such as those with proteins, NMR can be used to determine the conjugation efficiency by comparing the integration of specific proton signals from the linker and the protein. nih.gov For example, the methyl protons of the t-Boc group can be compared to the β-methyl protons of alanine (B10760859) in an elastin-like polypeptide to calculate the percentage of modified glutamic acid residues. nih.gov

UV-Vis Spectroscopy: This technique is particularly useful for characterizing conjugates involving chromophoric molecules like doxorubicin. The UV-Vis spectrum can confirm the successful conjugation of the drug to a nanoparticle by observing the characteristic absorbance peaks of the drug in the spectrum of the final conjugate. aacrjournals.org

Fluorescence Correlation Spectroscopy (FCS) and Transmission Electron Microscopy (TEM): When the final conjugate involves nanoparticles, these techniques are used to characterize their physical properties. FCS can determine the hydrodynamic diameter of the nanoparticles, while TEM provides information on their size and morphology. aacrjournals.org

Advanced Techniques for PEGylated Proteins: For protein conjugates, a suite of more advanced methods may be necessary to fully characterize the final product. These can include two-dimensional (2D) NMR and hydrogen-deuterium exchange (HDX) to study the higher-order structure of the PEGylated protein. nih.govresearchgate.net Edman degradation can be used to determine the site of PEG attachment. researchgate.net

Table 2: Research Findings on the Characterization of Azido-PEG4-t-Boc-Hydrazide Conjugates

Research FocusKey FindingsAnalytical Techniques UsedReference
pH-sensitive doxorubicin deliverySuccessful synthesis of an Azido-PEG4-Hydrazone-DOX conjugate and its attachment to nanoparticles.LC-MS, HRMS, UV-Vis, FCS, TEM aacrjournals.org
Elastin-like polypeptide functionalizationConjugation efficiency of an amine-PEG4-t-Boc-hydrazide to a polypeptide was quantified.¹H NMR nih.gov
General PEGylated protein characterizationDiscussion of various methods to determine PEG attachment site, occupancy, and linker composition.MS, MALS, Edman degradation researchgate.net

The selection of these advanced characterization methodologies is driven by the specific application of the Azido-PEG4-t-Boc-Hydrazide conjugate. A thorough analytical approach ensures a comprehensive understanding of the conjugate's chemical structure, purity, and physical properties, which is essential for its intended research use.

Future Perspectives and Emerging Research Avenues

Design of Next-Generation Bifunctional Linkers

Azido-PEG4-t-Boc-Hydrazide serves as a foundational scaffold for designing next-generation bifunctional linkers with tailored properties for advanced therapeutic and diagnostic applications. Bifunctional linkers are essential components in molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), connecting a targeting moiety to a payload or an E3 ubiquitin ligase ligand. protein-cell.netmedchemexpress.comchemsrc.com The design of the linker itself can significantly influence the efficacy, stability, and pharmacokinetic profile of the entire conjugate. broadpharm.comresearchgate.net

The core components of Azido-PEG4-t-Boc-Hydrazide each contribute to its versatility:

The Azide (B81097) (N₃) Group: This functional group is a key handle for "click chemistry," enabling highly efficient and specific ligation to molecules containing alkyne groups through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. medchemexpress.comnih.gov This reaction is widely used for its reliability and biocompatibility.

The PEG4 Spacer: The short, monodisperse tetra-ethylene glycol chain enhances the water solubility of the linker and the resulting conjugate. chempep.comadcreview.com This is crucial for overcoming the hydrophobicity of many cytotoxic drugs or complex organic molecules, which can otherwise lead to aggregation and poor bioavailability. adcreview.com The PEG spacer also provides conformational flexibility and can act as a "stealth" shield, potentially reducing immunogenicity and recognition by the immune system. chempep.comkoreascience.kr

The t-Boc-Hydrazide Group: The tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection under mild acidic conditions to reveal a reactive hydrazide. broadpharm.comnih.gov This hydrazide can then be specifically reacted with carbonyl compounds (aldehydes or ketones) to form stable hydrazone bonds. broadpharm.comaxispharm.com This chemistry is instrumental in creating pH-sensitive linkers that release a payload in the acidic environment of endosomes or lysosomes within cancer cells. nih.govresearchgate.net

Researchers are leveraging this trifecta of functionalities to create novel linkers. For instance, the hydrazone linkage can be engineered for controlled, acid-labile drug release, a desirable feature in ADC design. nih.gov The azide handle allows for modular construction, where different payloads or targeting ligands can be easily "clicked" onto the linker scaffold, facilitating the rapid development and testing of new bioconjugates. medchemexpress.comprecisepeg.com This modularity is central to the development of next-generation ADCs with dual payloads or PROTACs targeting previously "undruggable" proteins. nih.govsygnaturediscovery.com

Table 1: Functional Components of Azido-PEG4-t-Boc-Hydrazide in Linker Design

Component Function Advantage in Next-Gen Design
Azide (N₃) Participates in highly selective Click Chemistry reactions (CuAAC, SPAAC). medchemexpress.com Enables modular and efficient assembly of complex bioconjugates.
PEG4 Spacer Provides a hydrophilic, flexible, monodisperse spacer. broadpharm.comchempep.com Improves solubility, reduces aggregation, and enhances pharmacokinetic properties. adcreview.com

| t-Boc-Hydrazide | A protected hydrazide that, upon deprotection, reacts with carbonyls. broadpharm.combroadpharm.com | Allows for the creation of pH-sensitive cleavable linkers for targeted drug release. nih.gov |

Integration with Automated Synthesis and High-Throughput Screening in Research

The well-defined, monodisperse nature of Azido-PEG4-t-Boc-Hydrazide makes it exceptionally well-suited for modern, high-throughput research methodologies. broadpharm.com High-throughput screening (HTS) and automated synthesis are cornerstones of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify promising "hits". nih.govbmglabtech.com20visioneers15.com

The success of these approaches hinges on consistency and reproducibility. Polydisperse PEG linkers, which are mixtures of polymers with varying lengths, can complicate synthesis and purification, leading to heterogeneous final products. acs.orgacs.org This heterogeneity can confound screening results, making it difficult to establish clear structure-activity relationships. In contrast, a monodisperse or discrete PEG (dPEG®) linker like Azido-PEG4-t-Boc-Hydrazide has a precise molecular weight and a single, defined chemical structure. broadpharm.com

This uniformity is critical for:

Automated Synthesis: Robotic synthesis platforms rely on predictable reaction kinetics and stoichiometry. Using a monodisperse linker ensures that each step of a multi-step synthesis, such as the creation of a PROTAC or ADC library, proceeds uniformly, resulting in a homogenous final product. acs.org

High-Throughput Screening (HTS): In HTS, libraries of compounds are screened for biological activity. bmglabtech.com When the linker component is uniform across the entire library, any observed differences in activity can be more confidently attributed to the variations in the targeting ligand or the payload, rather than to the linker itself. This leads to higher quality data and more reliable "hit" identification. nih.gov

Data Interpretation: The precise nature of the linker simplifies the analysis of screening results and facilitates the development of quantitative structure-activity relationships (QSAR), which are crucial for lead optimization. nih.gov

The orthogonal reactivity of the azide and hydrazide moieties further enhances its utility in these platforms. A library of molecules can be built off the hydrazide end, and then a targeting or imaging group can be consistently added via click chemistry in a final, high-yield step. medchemexpress.comoup.com

Table 2: Advantages of Monodisperse Linkers in Automated Research

Feature Impact on Automated Synthesis Impact on High-Throughput Screening
Defined Structure Predictable reaction stoichiometry and purification profiles. Reduces variability, leading to more reliable and reproducible screening data.
High Purity Minimizes side reactions and simplifies product characterization. Ensures observed biological effects are from the intended compound, not impurities.

| Batch-to-Batch Consistency | Ensures reproducibility of library synthesis over time. | Allows for confident comparison of results from different screening campaigns. pmarketresearch.com |

Exploration in Novel Chemical Biology Paradigms

While Azido-PEG4-t-Boc-Hydrazide is a valuable tool for established applications like ADCs, its unique properties are enabling researchers to explore novel paradigms in chemical biology. oup.com The ability to link different molecular entities with precise control is opening doors to new therapeutic modalities and research tools.

Emerging research areas include:

Targeted Protein Degradation (TPD): This compound is an ideal PEG-based linker for synthesizing PROTACs. medchemexpress.comchemsrc.com The linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, hijacking the cell's own protein disposal system. The length and composition of the linker are critical for the formation of a productive ternary complex, and the modular nature of this linker allows for rapid optimization. precisepeg.com

pH-Sensitive Drug Delivery Systems: The hydrazide functionality is being used to create pH-sensitive hydrazone linkers for conjugating drugs like doxorubicin (B1662922) to nanoparticles. nih.gov These systems are designed to be stable in the bloodstream (pH ~7.4) but release their therapeutic payload in the acidic environment of tumors or intracellular compartments, improving the therapeutic index. nih.govresearchgate.net

Multimodal Imaging and Theranostic Agents: The orthogonal reactivity of the azide and hydrazide ends allows for the construction of three-part conjugates. For example, a targeting molecule (like a peptide) could be attached at one end, a therapeutic agent at the other, and an imaging agent (like a fluorophore or radiolabel chelator) could be "clicked" onto the azide, creating a single molecule for both therapy and diagnosis (theranostics). uzh.ch

Protein Synthesis and Modification: Peptide hydrazides are valuable intermediates in the chemical synthesis of proteins. oup.com They can serve as precursors to thioesters for use in native chemical ligation, a powerful technique for constructing large, synthetic proteins that would be difficult to produce otherwise. oup.com

Table 3: Emerging Applications for Azido-PEG4-t-Boc-Hydrazide

Paradigm Application Role of the Linker
Targeted Protein Degradation Synthesis of PROTAC libraries for drug discovery. medchemexpress.comprecisepeg.com Spatially orients the target protein and E3 ligase for degradation.
pH-Sensitive Delivery Creation of nanoparticle-drug conjugates with controlled release. nih.gov Forms a stable hydrazone bond that cleaves under acidic conditions.
Theranostics Development of agents for simultaneous diagnosis and therapy. Serves as a scaffold to connect targeting, therapeutic, and imaging moieties.

| Chemical Protein Synthesis | Use as a key intermediate in native chemical ligation. oup.com | Acts as a stable precursor to a reactive peptide thioester. |

Addressing Challenges in Scalability and Research-Grade Purity

Despite the significant advantages of monodisperse linkers like Azido-PEG4-t-Boc-Hydrazide, their widespread use faces practical challenges related to their synthesis, purification, and cost.

Research-Grade Purity: For applications in drug discovery and development, extremely high purity is non-negotiable. pmarketresearch.com Impurities or heterogeneity in a linker can lead to unwanted side products, complicate the characterization of the final conjugate, and introduce variability that compromises the reliability of biological data. acs.org Pharmaceutical applications often demand purity levels exceeding 99%, which requires sophisticated and expensive purification techniques like advanced chromatography. pmarketresearch.com Achieving and verifying this level of purity, especially on a large scale, is a major challenge for suppliers. pmarketresearch.com The cost of raw materials, such as ultra-high-purity ethylene (B1197577) oxide, and the capital-intensive nature of the required purification equipment contribute to the high cost of research-grade monodisperse linkers. pmarketresearch.com

Table 4: Purity Requirements and Scalability Challenges

Application Typical Purity Requirement Key Challenges
Initial Research / Discovery > 95% Cost, availability of diverse linker lengths.
Pre-clinical Development > 98% Batch-to-batch consistency, analytical method development. pmarketresearch.com

| Clinical / Pharmaceutical | > 99.5% | Scalable synthesis, rigorous quality control, high cost of purification. pmarketresearch.com |

Future research will likely focus on developing more efficient and scalable synthetic routes to produce uniform PEGs, which could help reduce costs and make these valuable tools more accessible to the broader scientific community. acs.orghovione.com

Q & A

Q. What is the functional role of the Boc group in Azido-PEG4-t-Boc-Hydrazide, and how is it removed during synthesis?

The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the hydrazide functionality, preventing premature reactivity during storage or conjugation. Deprotection is achieved under mild acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or a 1:1 TFA/water mixture. After deprotection, the reactive hydrazide group is exposed, enabling conjugation with carbonyl-containing molecules (e.g., aldehydes, ketones) .

Q. How does the PEG4 spacer influence the physicochemical properties of Azido-PEG4-t-Boc-Hydrazide?

The polyethylene glycol (PEG4) spacer enhances aqueous solubility due to its hydrophilic nature, which is critical for reactions in biological buffers. Additionally, PEG spacers reduce steric hindrance, improving accessibility of the azide group for Click Chemistry reactions (e.g., with DBCO or BCN derivatives) .

Q. What are the standard protocols for conjugating Azido-PEG4-t-Boc-Hydrazide to alkyne-functionalized biomolecules?

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly employed. A typical protocol involves:

  • Dissolving the compound in a 1:1 mixture of DMSO and PBS (pH 7.4).
  • Adding a Cu(I) catalyst (e.g., CuBr with tris-hydroxypropyltriazolylamine ligand).
  • Reacting with the alkyne substrate at 25–37°C for 1–4 hours. Post-reaction, purification via size-exclusion chromatography or dialysis ensures removal of unreacted reagents .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) arising from Boc deprotection be resolved?

Discrepancies may arise due to incomplete deprotection or side reactions. To resolve this:

  • Confirm depletion of the Boc group via 1H^1H NMR (disappearance of the tert-butyl peak at ~1.4 ppm).
  • Use MALDI-TOF MS to verify the molecular weight shift corresponding to Boc removal (~100 Da reduction).
  • Cross-validate with FT-IR to detect the emergence of hydrazide N-H stretches (~3300 cm1^{-1}) .

Q. What strategies optimize hydrazide-carbonyl coupling efficiency under varying pH conditions?

Hydrazide reactivity with carbonyl groups is pH-dependent. Optimal coupling occurs at pH 4–5 (acetate buffer), where the hydrazide exists in its nucleophilic unprotonated form. For pH-sensitive substrates, use a two-step approach:

  • Deprotect Boc under mild acid (pH 2–3).
  • Adjust to pH 5–6 with a bicarbonate buffer before adding the carbonyl substrate .

Q. Which analytical methods are recommended for assessing long-term stability and purity of Azido-PEG4-t-Boc-Hydrazide?

  • HPLC : Monitor purity using a C18 column with a water/acetonitrile gradient (retention time shifts indicate degradation).
  • LC-MS : Detect hydrolytic byproducts (e.g., free hydrazide or PEG cleavage fragments).
  • Karl Fischer titration : Quantify moisture content to prevent hydrolysis during storage (-20°C, desiccated) .

Safety and Handling

Q. What critical safety precautions are required when handling Azido-PEG4-t-Boc-Hydrazide?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of aerosols.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency procedures : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station immediately .

Data Contradiction Analysis

Q. How should researchers address inconsistent reaction yields in Click Chemistry applications?

  • Catalyst optimization : Replace Cu(I) with Cu(II) + sodium ascorbate for reduced cytotoxicity.
  • Solvent screening : Test polar aprotic solvents (e.g., DMF) to improve azide solubility.
  • Kinetic analysis : Use 1H^1H NMR or UV-Vis to track reaction progress and identify bottlenecks .

Q. What experimental controls validate successful hydrazide conjugation post-Boc deprotection?

  • Negative control : Omit the carbonyl substrate to confirm no self-reactivity.
  • Colorimetric assay : Use 2,4-dinitrophenylhydrazine (DNPH) to detect free hydrazide.
  • MALDI-TOF MS : Compare molecular weights of the conjugate vs. starting materials .

Methodological Integration

Q. How can Azido-PEG4-t-Boc-Hydrazide be integrated into multi-step bioconjugation workflows?

  • Sequential reactions : First perform Click Chemistry with azide, then deprotect Boc for subsequent hydrazide coupling.
  • Orthogonal protection : Use photolabile groups (e.g., NVOC) for spatiotemporal control in complex assemblies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.